![molecular formula C14H28N2O3 B11760049 N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester
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Overview
Description
N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester is a complex organic compound with the molecular formula C14H28N2O3. This compound is known for its unique structural features, which include a tetrahydropyran ring and a tert-butyl ester group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester involves several steps. One common method includes the reaction of a suitable amine with a carbamate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Features
The compound features a tetrahydropyran ring and a tert-butyl ester group, contributing to its reactivity and stability in various chemical environments.
Chemistry
- Building Block in Organic Synthesis :
- This compound serves as a versatile building block for synthesizing other organic compounds. Its unique functional groups enable various chemical transformations.
- Reagent in Chemical Reactions :
- It is utilized as a reagent in multiple chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
-
Study of Enzyme Mechanisms :
- The compound is used to investigate enzyme mechanisms, particularly as an inhibitor or activator of specific enzymes. This application is crucial for understanding biochemical pathways and drug interactions.
-
Protein Interactions :
- It aids in the study of protein-ligand interactions, providing insights into the structural dynamics of proteins and their functional roles in biological systems.
Industry
-
Production of Specialty Chemicals :
- N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester is employed in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.
-
Material Science :
- The compound's properties make it suitable for developing advanced materials, particularly those requiring specific chemical functionalities.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on specific enzymes, this compound demonstrated significant inhibition of enzyme activity, which was quantified using kinetic assays. The results indicated a potential application in drug development targeting enzyme-related diseases.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as a precursor for synthesizing novel carbamate derivatives with enhanced biological activity. The synthetic route involved several steps, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity. This can lead to changes in biochemical processes and cellular functions .
Comparison with Similar Compounds
N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester can be compared with other similar compounds such as:
- N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid methyl ester
- N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid ethyl ester These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications .
Biological Activity
N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester, also known by its CAS number 1093865-09-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H28N2O3 with a molecular weight of 272.38 g/mol. Its structure includes a carbamic acid moiety which is significant in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H28N2O3 |
Molecular Weight | 272.38 g/mol |
CAS Number | 1093865-09-8 |
Research indicates that this compound acts as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs). The inhibition of PDE4 is particularly relevant in the context of inflammatory diseases, as it can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation and immune responses .
Muscarinic Receptor Interaction
The muscarinic acetylcholine receptors are involved in various physiological processes including smooth muscle contraction and neurotransmission. The compound's ability to antagonize these receptors suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting excessive bronchoconstriction .
Case Studies
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Respiratory Diseases
A study highlighted the efficacy of compounds similar to this compound in managing symptoms of COPD. The dual action on PDE4 and mAChRs was noted to significantly reduce airway inflammation and improve lung function in animal models . -
Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound. It was found to mitigate neuronal cell death in models of neurodegenerative diseases, potentially through its modulation of cholinergic signaling pathways .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of carbamate derivatives. Modifications to the side chains and functional groups have shown varying degrees of potency against PDE4 and mAChRs, indicating that even minor structural changes can significantly impact biological activity .
Summary of Key Findings
Study Focus | Findings |
---|---|
PDE4 Inhibition | Increased cAMP levels, reduced inflammation |
mAChR Antagonism | Decreased bronchoconstriction in COPD models |
Neuroprotection | Reduced neuronal cell death in neurodegenerative models |
Properties
Molecular Formula |
C14H28N2O3 |
---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-[(3S)-oxan-3-yl]propan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m0/s1 |
InChI Key |
MXNWARAWBOJCJF-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C[C@@H]1CCCOC1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCCOC1)CN |
Origin of Product |
United States |
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